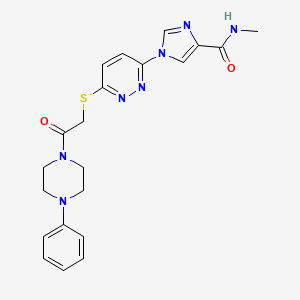
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-1-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyridazine moiety, a piperazine ring, and an imidazole carboxamide, which are crucial for its biological interactions.
Research indicates that the compound may exhibit various mechanisms of action, including:
- Inhibition of specific enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Interaction with neurotransmitter receptors : The piperazine component suggests potential activity at serotonin and dopamine receptors, which could influence neuropharmacological effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 0.74 | Induces apoptosis |
| Zheng et al. | A375 | 4.2 | CDK inhibition |
| Li et al. | MCF7 | 0.46 | Aurora-A kinase inhibition |
These findings suggest that the compound may be effective against various cancer cell lines, with significant cytotoxicity observed.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against MCF7 and HepG2 cells. The IC50 values ranged from 0.28 µM to 3.79 µM, indicating strong anticancer activity.
- Neuroprotective Effects : Another investigation assessed the neuroprotective capabilities of the compound in a model of oxidative stress-induced neuronal damage. Results showed a reduction in cell death and oxidative markers, suggesting potential applications in neurodegenerative diseases.
Propiedades
IUPAC Name |
N-methyl-1-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-22-21(30)17-13-28(15-23-17)18-7-8-19(25-24-18)31-14-20(29)27-11-9-26(10-12-27)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFGFSKDSPEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














